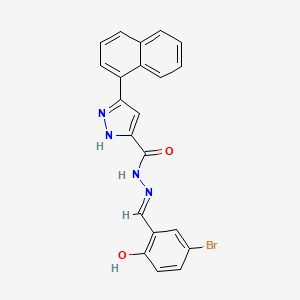![molecular formula C22H18IN3O B11668785 3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11668785.png)
3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with an iodine atom and a hydrazide group linked to a phenylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce the iodine atom at the 3-position. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanehydrazide: The next step involves the formation of the propanehydrazide moiety. This can be done by reacting 3-iodo-9H-carbazole with a suitable hydrazine derivative under reflux conditions.
Condensation with Benzaldehyde: The final step involves the condensation of the propanehydrazide intermediate with benzaldehyde to form the desired compound. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide depends on its application:
Organic Electronics: In OLEDs, the compound can act as an electron transport material, facilitating the movement of electrons through the device.
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Lacks the iodine atom, which may affect its electronic properties.
3-(3-bromo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Contains a bromine atom instead of iodine, which may influence reactivity and stability.
3-(3-chloro-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Contains a chlorine atom, which may alter its chemical behavior.
Uniqueness
The presence of the iodine atom in 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This uniqueness can be leveraged in various applications, particularly in fields requiring specific electronic characteristics.
Propriétés
Formule moléculaire |
C22H18IN3O |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-3-(3-iodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H18IN3O/c23-17-10-11-21-19(14-17)18-8-4-5-9-20(18)26(21)13-12-22(27)25-24-15-16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+ |
Clé InChI |
RLOTZVKPXPZMJD-BUVRLJJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
![6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668714.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)

![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
![(2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11668758.png)
![(3Z,5E)-3,5-bis[(3-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11668759.png)
![3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11668768.png)
![ethyl 4-(3-{(E)-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11668771.png)
![4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11668778.png)
